REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[C:14]([C:16]1[C:17]([F:25])=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1)#[N:15].O>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCO>[F:25][C:17]1[C:18]([C:2]2[CH:3]=[N:4][CH:5]=[N:6][CH:7]=2)=[CH:19][CH:20]=[CH:21][C:16]=1[C:14]#[N:15] |f:1.2.3,7.8.9.10.11|
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=NC=NC1
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Name
|
|
Quantity
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3.33 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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1.037 g
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Type
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reactant
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Smiles
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C(#N)C=1C(=C(C=CC1)B(O)O)F
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Name
|
|
Quantity
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0.363 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A sealed tube apparatus was charged with a solution
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Type
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CUSTOM
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Details
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the system was purged with nitrogen
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Type
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CUSTOM
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Details
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sealed
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Type
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TEMPERATURE
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Details
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The vessel was cooled to room temperature
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Type
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ADDITION
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Details
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diluted with EtOAc and water
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Type
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ADDITION
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Details
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The mixture was further diluted with brine
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Type
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EXTRACTION
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Details
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extracted three times with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organics were dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to give the crude product
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Type
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CUSTOM
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Details
|
The crude material was purified by flash chromatography on silica using an ISCO machine (40 g SiO2 column, 40 mL/min, 0-40% EtOAc/hexanes over 15 minutes, tr=8 minutes)
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Duration
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8 min
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Name
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|
Type
|
product
|
Smiles
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FC1=C(C#N)C=CC=C1C=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |